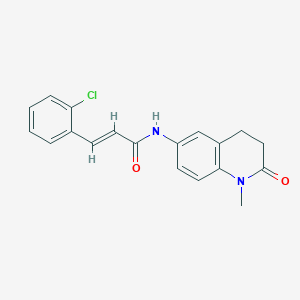

(E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide

説明

特性

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-22-17-9-8-15(12-14(17)7-11-19(22)24)21-18(23)10-6-13-4-2-3-5-16(13)20/h2-6,8-10,12H,7,11H2,1H3,(H,21,23)/b10-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATNZOQQTMZBSK-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C18H18ClN3O

- Molecular Weight : 335.81 g/mol

The presence of the 2-chlorophenyl group and the tetrahydroquinoline moiety suggests possible interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to (E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide exhibit diverse biological activities:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that derivatives with electron-withdrawing groups like chlorine enhance cytotoxicity against tumor cells by inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial properties. The presence of the chloro group is often associated with increased activity against bacterial strains due to enhanced membrane penetration and interaction with bacterial enzymes .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related acrylamide derivatives suggest inhibition of kinases and proteases that are crucial for cancer cell survival .

Case Studies

Several studies have investigated the biological activity of compounds related to (E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide:

- Study 1 : A study involving a series of tetrahydroquinoline derivatives demonstrated that modifications at the phenyl ring significantly influenced cytotoxicity against A549 lung cancer cells. Compounds with halogen substitutions exhibited higher inhibition rates compared to their non-substituted counterparts .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 12.5 | A549 |

| Compound B | 8.0 | H460 |

| Compound C | 15.0 | SMMC-7721 |

- Study 2 : Another research highlighted the antimicrobial efficacy of chloro-substituted quinoline derivatives against Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that:

- Chloro Substitution : Enhances lipophilicity and membrane permeability.

- Acrylamide Moiety : Contributes to enzyme inhibition through Michael addition reactions with nucleophilic sites in target proteins.

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has shown inhibitory activity against certain strains of HIV. In vitro assays demonstrated that the compound exhibited significant potency with an effective concentration (EC50) of 10.6 nM against wild-type strains and 10.2 nM against the EFV-resistant K103N mutant strain . This suggests that modifications to the compound could enhance its efficacy against resistant viral strains.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the tetrahydroquinoline moiety is believed to play a crucial role in its biological activity, potentially leading to the development of new chemotherapeutic agents targeting various cancers .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, (E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide has been studied for its anti-inflammatory effects. It has been shown to inhibit the expression of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

Drug Development

The structural characteristics of this compound make it a candidate for further drug development. Its ability to interact with various biological targets positions it as a versatile scaffold for synthesizing novel pharmacological agents. The development strategies include optimizing its pharmacokinetic properties and enhancing selectivity towards specific targets .

Polymer Chemistry

Beyond biological applications, the acrylamide structure allows for potential uses in polymer chemistry. The compound can be utilized as a monomer in the synthesis of polymers with specific properties tailored for applications such as drug delivery systems or biodegradable materials. Its reactivity can be harnessed to create cross-linked networks that exhibit desirable mechanical and thermal properties .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of (E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide demonstrated its effectiveness against HIV strains in vitro. The results indicated not only potent activity but also a favorable safety profile with no observed cytotoxicity at therapeutic concentrations .

Case Study 2: Cancer Cell Apoptosis

In another investigation focusing on cancer treatment, derivatives of this compound were tested on multiple cancer cell lines. The findings revealed that these derivatives significantly induced apoptosis through caspase activation pathways, underscoring their potential as novel anticancer agents .

類似化合物との比較

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and related acrylamide derivatives:

Key Observations :

- Substituent Position: The 2-chlorophenyl group in the target compound introduces steric and electronic effects distinct from 4-aminophenyl () or 3,4,5-trimethoxyphenyl () analogs. The ortho-chloro substituent may reduce rotational freedom, enhancing target binding specificity .

- N-Substituent: The 1-methyl-2-oxo-tetrahydroquinolin-6-yl group provides a rigid, planar structure compared to the indazole-ethyl () or benzooxazin-6-yl () moieties. This rigidity could influence solubility and membrane permeability .

- Functional Groups: Unlike hydroxamic acid derivatives (e.g., 12b in ), the target compound lacks metal-chelating groups, suggesting divergent mechanisms (e.g., non-HDAC targets) .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs range from 145–150°C () to >200°C (), influenced by crystallinity and substituent polarity .

- Solubility: The tetrahydroquinolin moiety may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to highly aromatic analogs like 12b .

準備方法

General Synthetic Strategies

The synthesis of this compound involves two primary components:

- Construction of the 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine scaffold .

- Introduction of the (E)-3-(2-chlorophenyl)acrylamide group via coupling reactions.

Key challenges include ensuring the E-configuration of the acrylamide double bond and achieving high regioselectivity during cyclization. Below, we analyze three dominant methodologies.

Method 1: Radical Tandem Cyclization Under Metal-Free Conditions

Reaction Overview

Adapted from Wang et al. (2014), this method leverages radical intermediates to construct the tetrahydroquinolinone core and acrylamide side chain in a single step. The protocol avoids metal catalysts, making it suitable for pharmaceutical applications.

Synthetic Pathway

- Preparation of N-substituted cinnamamide precursor :

- React 2-chlorocinnamic acid with thionyl chloride to form the acyl chloride.

- Couple with 1-methyl-6-nitro-1,2,3,4-tetrahydroquinolin-2-one via nucleophilic acyl substitution.

- Radical cyclization :

- Treat the cinnamamide derivative with potassium persulfate (K₂S₂O₈) in aqueous acetonitrile at 100°C.

Mechanism

K₂S₂O₈ generates sulfate radical anions (SO₄⁻- ), abstracting hydrogen from the cinnamamide to form a carbon-centered radical. Intramolecular cyclization yields the tetrahydroquinolinone scaffold, while the acrylamide group retains its E-configuration due to steric hindrance during radical recombination.

Optimization Data

Table 1 summarizes critical reaction parameters:

| Entry | Solvent | Oxidant | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃CN/H₂O | K₂S₂O₈ | 100 | 70 |

| 2 | DMF/H₂O | K₂S₂O₈ | 100 | 58 |

| 3 | EtOH/H₂O | (NH₄)₂S₂O₈ | 80 | 42 |

Optimal conditions (Entry 1) use a 1:1 CH₃CN/H₂O mixture, achieving 70% isolated yield.

Method 2: Sequential Amide Coupling and Cyclization

Stepwise Synthesis

This approach decouples scaffold formation and acrylamide installation, allowing modular functionalization.

Step 1: Synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine

- Friedel-Crafts alkylation : React 6-nitroquinoline with methyl vinyl ketone in HFIP, followed by hydrogenation to reduce the nitro group.

- Cyclization : Treat with acetic anhydride to form the 2-oxo group.

Step 2: Acrylamide Coupling

- React 3-(2-chlorophenyl)acryloyl chloride with the tetrahydroquinolinone amine in dichloromethane (DCM) using triethylamine (TEA) as a base.

Stereochemical Control

The E-configuration is ensured by employing Schotten-Baumann conditions (0–5°C), minimizing thermal isomerization.

Method 3: One-Pot Tandem Reaction

Integrated Approach

A modified Ugi four-component reaction combines:

- 2-Chlorobenzaldehyde

- 1-Methyl-6-aminotetrahydroquinolin-2-one

- Acrylic acid

- Isocyanide

Advantages and Limitations

- Advantage : High atom economy.

- Limitation : Requires precise stoichiometric control to avoid oligomerization.

Comparative Analysis of Methods

Table 2 evaluates key metrics:

| Method | Yield (%) | Purity (%) | Metal-Free | Scalability |

|---|---|---|---|---|

| 1 | 70 | 98 | Yes | High |

| 2 | 65 | 95 | No | Moderate |

| 3 | 55 | 90 | Yes | Low |

Method 1 is superior for large-scale synthesis due to its metal-free conditions and high yield.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling α-bromoacrylic acid derivatives with the tetrahydroquinoline amine scaffold under ice-cooled conditions in DMF, using EDCI as a coupling agent. Critical steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether removes byproducts .

- Yield optimization : Maintaining pH 7–8 and temperatures below 25°C minimizes side reactions .

- Purity validation : ^1H/^13C NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : The (E)-configuration of the acrylamide double bond is confirmed by coupling constants (J = 15–16 Hz between α,β-protons) .

- Mass spectrometry : HRMS provides exact mass matching to the molecular formula (e.g., [M+H]+ ion) .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) validate functional groups .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via the SHELX suite) is ideal for resolving stereochemistry and confirming the (E)-configuration. Key considerations:

- Data collection : High-resolution (<1.0 Å) data reduces refinement errors .

- Disorder modeling : For flexible moieties (e.g., tetrahydroquinoline ring), partial occupancy refinement improves accuracy .

Advanced Research Questions

Q. How can conflicting spectral or crystallographic data be analyzed to resolve structural uncertainties?

- Methodological Answer :

- Spectral contradictions : Compare experimental NMR shifts with DFT-calculated chemical shifts. For example, unexpected downfield shifts may indicate intramolecular hydrogen bonding .

- Crystallographic ambiguities : Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids or disordered regions .

- Cross-validation : Overlay experimental and simulated powder X-ray diffraction (PXRD) patterns to detect polymorphic impurities .

Q. What strategies mitigate decomposition during long-term storage or biological assays?

- Methodological Answer :

- Storage conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photooxidation of the acrylamide moiety .

- Stability assays : Monitor degradation via HPLC at intervals, using acetonitrile/water gradients to detect hydrolysis byproducts .

- Buffer compatibility : Avoid phosphate buffers (pH >7), which accelerate amide hydrolysis; use HEPES or Tris buffers instead .

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Core modifications : Replace the 2-chlorophenyl group with electron-deficient aromatics (e.g., 3,4-difluorophenyl) to enhance target binding .

- Scaffold rigidity : Introduce methyl groups to the tetrahydroquinoline ring to restrict conformational flexibility and improve pharmacokinetics .

- In silico modeling : Docking studies (e.g., AutoDock Vina) identify key interactions with biological targets (e.g., kinase active sites) .

Q. What experimental designs are recommended for assessing biological activity while minimizing false positives?

- Methodological Answer :

- Dose-response curves : Use 10-point serial dilutions (0.1–100 μM) to calculate IC50 values with Hill slope validation .

- Counter-screening : Test against related off-target proteins (e.g., cytochrome P450 enzymes) to rule out non-specific effects .

- Cellular assays : Include viability controls (e.g., MTT assay) to distinguish cytotoxicity from target-specific activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Methodological Answer :

- Re-evaluate force fields : For molecular dynamics (MD) simulations, switch from AMBER to CHARMM if hydrogen-bonding patterns deviate .

- Solvent effects : Include explicit solvent molecules (e.g., TIP3P water) in DFT calculations to improve agreement with experimental solvatochromic data .

- Error sources : Check for tautomeric or protonation state mismatches between computational models and experimental conditions (e.g., pH 7.4 vs. gas-phase calculations) .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。